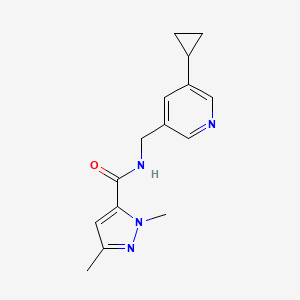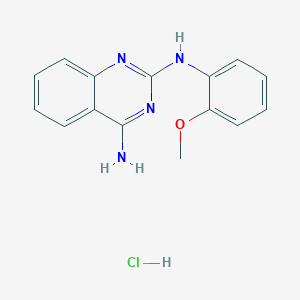
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N2O5 and its molecular weight is 316.313. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
The structural motif of this compound suggests potential as an antibacterial agent. Sulfonamide derivatives, which share some structural similarities, are known to inhibit bacterial growth by blocking the folate synthetase enzyme, crucial for bacterial folic acid synthesis . This compound could be explored for its efficacy against bacteria that are resistant to traditional sulfonamides.
Enzyme Inhibition
This compound may act as a moderate enzyme inhibitor. Enzyme inhibitors play a crucial role in managing various physiological disorders. For instance, sulfonamide compounds are inhibitors of carbonic anhydrase, which is implicated in conditions like epilepsy and osteoporosis . Research into the enzyme inhibitory action of this compound could lead to new treatments for such disorders.
Alzheimer’s Disease Therapy
Alzheimer’s disease is characterized by the degradation of cholinergic neurons and a deficit in neurotransmitter acetylcholine. Compounds that can inhibit cholinesterase enzymes are potential therapeutic agents for Alzheimer’s disease. The compound could be synthesized into derivatives that may act as cholinesterase enzyme inhibitors, offering a new avenue for Alzheimer’s treatment .
Anticancer Properties
Some sulfonamide derivatives have shown anticancer properties by disrupting the cell cycle in the G1 phase and acting as inhibitors of histone deacetylase (HDAC), which stops tumor cell growth. The compound’s structure suggests it could be modified to enhance these properties and be used as a potential anticancer agent .
Protease Inhibitors
Proteases are enzymes that break down proteins and peptides. Protease inhibitors are used to treat diseases such as hypertension and HIV. The compound’s potential to act as a protease inhibitor could be explored, which would contribute to the development of new medications for these conditions .
Organic Synthesis and Catalysis
The compound could be used in organic synthesis reactions to produce dendrimers, which are highly branched, star-shaped macromolecules with potential applications in drug delivery systems. Additionally, it could serve as a ligand for catalysts in asymmetrical reactions, which are important for producing enantiomerically pure substances in pharmaceuticals .
Mecanismo De Acción
Result of Action
The compound has been shown to exhibit various biochemical and physiological effects, including the suppression of pro-inflammatory cytokines, inhibition of cancer cell growth, and protection of neurons from oxidative stress. It also exhibits antibacterial properties, with significant biofilm inhibition activity against Escherichia coli and Bacillus subtilis .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-18-9-15(21-2)12(19)8-11(18)16(20)17-10-3-4-13-14(7-10)23-6-5-22-13/h3-4,7-9H,5-6H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUZFZFFUZYPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2863811.png)
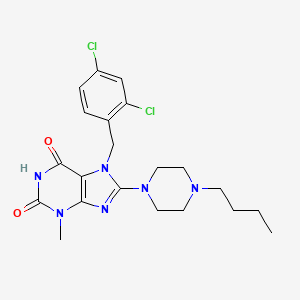
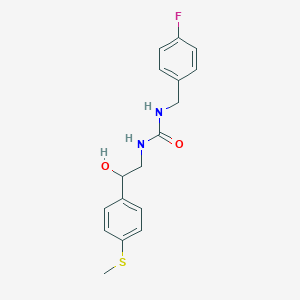
![[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2863814.png)

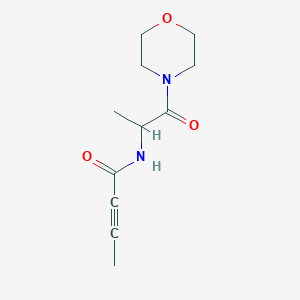
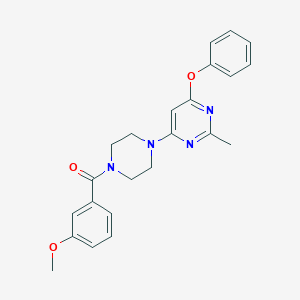
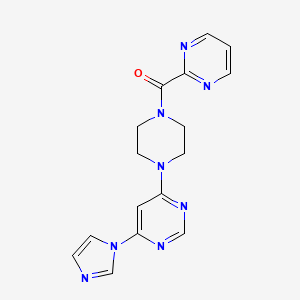
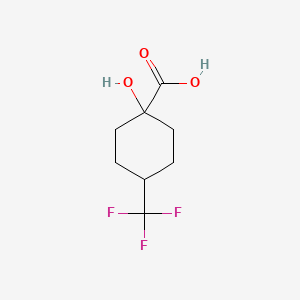
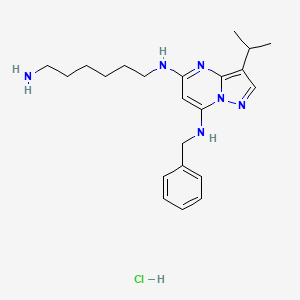
![N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid](/img/structure/B2863826.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2863827.png)
